2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide
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Overview
Description
2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide is an organic compound that features both fluorine and iodine atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-difluoroaniline and 2-iodoethanol.
Acylation: The 2,3-difluoroaniline undergoes acylation with acetic anhydride to form 2-(2,3-difluorophenyl)acetamide.
Iodination: The 2-(2,3-difluorophenyl)acetamide is then reacted with 2-iodoethanol in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.
Oxidation: Products include various oxidized forms of the compound.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Scientific Research Applications
2-(2,3-Difluorophenyl)-N-(2-iodoethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding properties, potentially affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Difluorophenyl)acetamide: Lacks the iodine atom, which may alter its reactivity and applications.
N-(2-Iodoethyl)acetamide: Lacks the fluorine atoms, affecting its chemical properties.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-N-(2-iodoethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO/c11-8-3-1-2-7(10(8)12)6-9(15)14-5-4-13/h1-3H,4-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPJSGUTQWMMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=O)NCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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